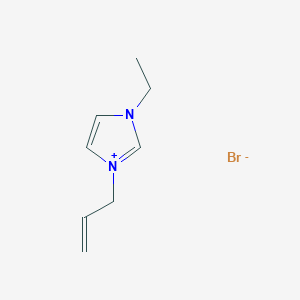

1-Allyl-3-ethyl-1H-imidazol-3-ium bromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H13BrN2 |

|---|---|

Molecular Weight |

217.11 g/mol |

IUPAC Name |

1-ethyl-3-prop-2-enylimidazol-3-ium;bromide |

InChI |

InChI=1S/C8H13N2.BrH/c1-3-5-10-7-6-9(4-2)8-10;/h3,6-8H,1,4-5H2,2H3;1H/q+1;/p-1 |

InChI Key |

YUAVYTIJEQDWMG-UHFFFAOYSA-M |

Canonical SMILES |

CCN1C=C[N+](=C1)CC=C.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms for 1 Allyl 3 Ethyl 1h Imidazol 3 Ium Bromide

Quaternization Reactions for Imidazolium (B1220033) Salt Formation

The synthesis of 1-allyl-3-ethyl-1H-imidazol-3-ium bromide is predominantly achieved through quaternization reactions. This involves the formation of a quaternary ammonium (B1175870) salt by the alkylation of a tertiary nitrogen atom within an imidazole (B134444) ring. Two primary pathways are commonly employed, each starting with a different monosubstituted imidazole precursor.

Alkylation of N-Ethylimidazole with Allyl Bromide

One common synthetic route involves the direct alkylation of N-ethylimidazole with allyl bromide. In this method, N-ethylimidazole acts as the nucleophile, where the lone pair of electrons on the N-3 nitrogen atom attacks the electrophilic carbon of the allyl bromide. This reaction is typically carried out in a suitable solvent or under neat conditions. The reaction progress can be monitored by techniques such as thin-layer chromatography or nuclear magnetic resonance (NMR) spectroscopy until the starting materials are consumed.

Alkylation of N-Allylimidazole with Ethyl Bromide

An alternative and equally viable pathway is the alkylation of N-allylimidazole with ethyl bromide. In this scenario, the roles are reversed: N-allylimidazole is the nucleophilic precursor, and ethyl bromide serves as the alkylating agent. The fundamental chemistry remains the same, with the N-3 nitrogen of the imidazole ring attacking the ethyl group of the ethyl bromide. The choice between this and the former method may depend on the availability and cost of the starting materials, as well as potential differences in reaction kinetics and product purification.

One-Pot Synthetic Approaches

For enhanced efficiency and atom economy, one-pot synthetic strategies have been explored for the preparation of 1,3-disubstituted imidazolium salts. rsc.org In the context of this compound, a one-pot synthesis could theoretically involve the sequential or simultaneous addition of both ethyl bromide and allyl bromide to an imidazole precursor. However, controlling the selectivity of the alkylation to avoid the formation of undesired symmetric by-products (1,3-diethylimidazolium bromide and 1,3-diallylimidazolium bromide) presents a significant challenge. The Debus-Radziszewski imidazole synthesis can be adapted to directly produce long-chain imidazolium ionic liquids in a one-pot reaction. rsc.org

Mechanistic Considerations in this compound Synthesis

The formation of this compound through the quaternization of either N-ethylimidazole or N-allylimidazole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophilic nitrogen atom of the imidazole derivative attacks the electrophilic carbon atom of the alkyl or allyl halide. Simultaneously, the bromide ion, acting as the leaving group, departs.

The transition state of this reaction involves a partially formed bond between the nitrogen and the incoming alkyl/allyl group and a partially broken bond between the carbon and the bromide. This process leads to the formation of the desired imidazolium cation and a bromide anion. The regioselectivity of the N-alkylation in unsymmetrical imidazoles can be influenced by both electronic and steric factors. otago.ac.nz

Influence of Reaction Parameters on Synthetic Efficiency

The efficiency of the synthesis of this compound is significantly influenced by several key reaction parameters.

| Parameter | Effect on Reaction Efficiency |

| Solvent | The rate of quaternization reactions is heavily influenced by the polarity of the solvent. ku.edu Polar aprotic solvents are generally preferred as they can stabilize the charged transition state without solvating the nucleophile to the extent that polar protic solvents do. ku.edu The use of solvents with high dipolarity and basic character can enhance the reaction rate. ku.edu |

| Temperature | Increasing the reaction temperature generally leads to a higher reaction rate. However, excessively high temperatures can lead to the formation of by-products through side reactions. Therefore, an optimal temperature must be determined to balance reaction speed and product purity. |

| Molar Ratios | The stoichiometry of the reactants is crucial. Using a slight excess of the alkylating agent (allyl bromide or ethyl bromide) can help to ensure the complete conversion of the starting imidazole derivative. However, a large excess can complicate the purification process, as the unreacted alkylating agent will need to be removed. |

Advanced Purification Techniques for Research-Grade Ionic Liquids

Obtaining research-grade this compound, which is free from starting materials, by-products, and colored impurities, requires meticulous purification. Standard techniques include:

Recrystallization: This is a common method for purifying solid ionic liquids. The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., acetonitrile/ethyl acetate) and allowed to cool slowly, leading to the formation of pure crystals.

Activated Carbon Treatment: To remove colored impurities, the ionic liquid can be dissolved in a suitable solvent and treated with activated charcoal. semanticscholar.org The charcoal adsorbs the impurities, and subsequent filtration yields a decolorized solution from which the pure ionic liquid can be recovered. semanticscholar.org

Ion-Exchange Resins: For the removal of specific ionic impurities, such as residual halides or other anions, ion-exchange chromatography can be employed. mdpi.com This technique is particularly useful for preparing high-purity ionic liquids for electrochemical applications. mdpi.com The process involves passing a solution of the ionic liquid through a column packed with a resin that selectively exchanges the undesired ions. ionicsystems.com

Solvent Extraction Methodologies

Solvent extraction is a critical step in the purification of this compound following its synthesis. The primary goal of this process is to remove unreacted 1-ethylimidazole (B1293685) and allyl bromide, as well as any organic, non-ionic impurities. The choice of solvent is paramount and is based on the principle of "like dissolves like," where the non-polar impurities are soluble in a non-polar solvent, while the ionic liquid remains insoluble.

Commonly used solvents for washing the crude product include ethyl acetate (B1210297) and diethyl ether. The crude ionic liquid, which is often a viscous liquid or a solid at room temperature, is vigorously stirred with one of these solvents. This allows for the transfer of the unreacted starting materials from the ionic liquid phase to the solvent phase. The process is typically repeated multiple times to ensure a high degree of purity. After each washing step, the solvent layer is decanted or removed via a separatory funnel.

In some methodologies, a primary purification step may involve dissolving the crude product in a minimal amount of a polar solvent in which it is highly soluble, such as a short-chain alcohol like methanol (B129727) or ethanol. This solution is then washed with a less polar, immiscible solvent to extract impurities. Following the solvent washes, the polar solvent is removed under reduced pressure to yield the purified ionic liquid.

For the removal of color impurities, which can arise from side reactions, the crude ionic liquid may be dissolved in deionized water and treated with activated or decolorizing charcoal. The mixture is typically heated and stirred for an extended period, for instance at approximately 65°C for 24 hours, to allow for the adsorption of the colored impurities onto the surface of the charcoal. Subsequent filtration removes the charcoal, leaving a colorless or pale-yellow solution of the ionic liquid.

Table 1: Solvent Extraction Parameters for Imidazolium Bromide Purification

| Parameter | Details | Purpose |

| Washing Solvents | Ethyl acetate, Diethyl ether | To remove unreacted starting materials and non-polar impurities. |

| Dissolution Solvent | Deionized water, Methanol, Ethanol | To facilitate the removal of impurities and handling of the ionic liquid. |

| Adsorbent | Activated/Decolorizing Charcoal | To remove colored impurities. |

| Temperature | Room temperature for washing; ~65°C for charcoal treatment | To enhance the efficiency of impurity removal. |

| Duration | Multiple washes; Up to 24 hours for charcoal treatment | To ensure thorough purification. |

Recrystallization and Vacuum Drying Protocols

Following solvent extraction, recrystallization can be employed to achieve a higher purity of this compound, particularly if it is a solid at room temperature. Recrystallization is based on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent system is one in which the ionic liquid is sparingly soluble at room temperature but highly soluble at an elevated temperature.

A common technique for the recrystallization of imidazolium salts involves dissolving the compound in a minimum amount of a hot polar solvent, such as methanol or acetonitrile. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. An alternative method is antisolvent crystallization, where a solvent in which the ionic liquid is insoluble (an antisolvent), such as diethyl ether or ethyl acetate, is slowly added to a concentrated solution of the ionic liquid in a good solvent (e.g., methanol or acetonitrile) until turbidity is observed. The solution is then cooled to promote the formation of crystals. Slow diffusion of an antisolvent vapor into the ionic liquid solution can also yield high-quality crystals. The resulting crystals are then collected by filtration.

The final and essential step in the purification process is vacuum drying. This procedure removes any residual volatile solvents and water from the purified ionic liquid. The presence of water can significantly affect the physicochemical properties of ionic liquids, such as their viscosity and electrochemical window. The purified this compound is placed in a vacuum oven and heated to an elevated temperature, for example, 65°C, under a high vacuum for an extended period, often 24 to 48 hours. This ensures the complete removal of any remaining volatile impurities, resulting in a highly pure, anhydrous ionic liquid.

Table 2: Recrystallization and Vacuum Drying Parameters

| Step | Parameter | Details |

| Recrystallization | Solvent System | Methanol/Diethyl ether, Acetonitrile/Ethyl acetate |

| Technique | Cooling crystallization, Antisolvent crystallization, Vapor diffusion | |

| Vacuum Drying | Temperature | ~65°C |

| Duration | 24 - 48 hours | |

| Pressure | High vacuum |

Advanced Characterization Techniques in 1 Allyl 3 Ethyl 1h Imidazol 3 Ium Bromide Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of 1-Allyl-3-ethyl-1H-imidazol-3-ium bromide, providing detailed information about its cationic and anionic components, as well as their vibrational characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic and Anionic Components

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of protons and carbon atoms within the imidazolium (B1220033) cation can be mapped.

While specific spectral data for this compound is not widely published in publicly accessible literature, the expected chemical shifts can be inferred from analogous imidazolium-based ionic liquids. The protons on the imidazolium ring are typically the most deshielded, appearing at the downfield region of the spectrum. The protons of the ethyl and allyl substituents would exhibit characteristic multiplets, with their chemical shifts influenced by their proximity to the positively charged nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 1-Allyl-3-ethyl-1H-imidazol-3-ium Cation

| Proton Type | Predicted Chemical Shift (ppm) |

| Imidazolium Ring Protons (N-CH-N) | 8.5 - 10.0 |

| Imidazolium Ring Protons (C-CH-CH-C) | 7.0 - 8.0 |

| Allyl Group (=CH-) | 5.5 - 6.5 |

| Allyl Group (-CH₂-) | 4.5 - 5.5 |

| Allyl Group (=CH₂) | 5.0 - 6.0 |

| Ethyl Group (-CH₂-) | 4.0 - 4.5 |

| Ethyl Group (-CH₃) | 1.3 - 1.8 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Similarly, ¹³C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton. The carbon atoms of the imidazolium ring, particularly the C2 carbon situated between the two nitrogen atoms, are characteristically shifted downfield.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques that probe the vibrational modes of the molecule, offering insights into the functional groups present and the nature of the interactions between the cation and anion. A doctoral thesis from the Ludwig-Maximilians-Universität München reports the synthesis and characterization of this compound, including its IR analysis. uni-muenchen.de

The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching vibrations of the alkyl and vinyl groups, as well as the C=C stretching of the allyl group and the imidazolium ring. The interaction between the bromide anion and the imidazolium cation, particularly through hydrogen bonding with the ring protons, can also influence the position and shape of the vibrational bands.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic/vinyl) | 3100 - 3200 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=C stretching (allyl) | 1640 - 1680 |

| C=N and C=C stretching (imidazolium ring) | 1500 - 1600 |

| C-N stretching | 1100 - 1300 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a newly synthesized compound. For this compound (C₈H₁₃BrN₂), this involves determining the weight percentages of carbon, hydrogen, and nitrogen. The experimentally determined values are then compared with the theoretically calculated percentages to ascertain the purity of the compound. The aforementioned thesis confirms that elemental analysis was performed on the synthesized compound. uni-muenchen.de

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 8 | 96.08 | 44.25 |

| Hydrogen (H) | 1.01 | 13 | 13.13 | 6.05 |

| Bromine (Br) | 79.90 | 1 | 79.90 | 36.80 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 12.90 |

| Total | 217.13 | 100.00 |

Thermal Analysis Methods for Phase Behavior and Stability

The thermal properties of ionic liquids are critical for their application, particularly in processes that occur at elevated temperatures. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used to evaluate the phase behavior and thermal stability of this compound.

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Points

Differential Scanning Calorimetry (DSC) is employed to determine the temperatures of phase transitions, such as the glass transition temperature (Tg) and the melting point (Tm). For many ionic liquids, which often exist as glasses or have low melting points, DSC provides crucial information about their physical state over a range of temperatures.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Regimes

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and decomposition temperature of this compound. The onset temperature of decomposition is a key parameter that defines the upper limit of the temperature range in which the ionic liquid can be used without significant degradation.

Mass Spectrometry for Cation and Anion Confirmation

Mass spectrometry is a fundamental technique for the characterization of ionic liquids, providing direct evidence of their constituent ions. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. These methods allow for the transfer of the non-volatile and thermally labile ions from the condensed phase to the gas phase for mass analysis.

In a typical positive-ion mode ESI-MS analysis, the spectrum would be dominated by a peak corresponding to the 1-allyl-3-ethyl-1H-imidazol-3-ium cation ([C₈H₁₃N₂]⁺). The theoretical monoisotopic mass of this cation is approximately 137.1073 m/z. High-resolution mass spectrometry can confirm this mass with high accuracy, validating the elemental composition of the cation.

In the negative-ion mode, the bromide anion (Br⁻) is detected. A characteristic isotopic pattern is observed for bromine, which naturally consists of two stable isotopes: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in two distinct peaks of nearly equal intensity at m/z 78.9183 and 80.9163, respectively, which is a definitive signature for the presence of bromine.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). asianpubs.org By selecting the parent cation (m/z ≈ 137) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. asianpubs.org The fragmentation of imidazolium cations often involves the loss of neutral molecules from the alkyl or allyl substituents. asianpubs.org For the 1-allyl-3-ethyl-1H-imidazol-3-ium cation, expected fragmentation pathways could include the loss of ethene (C₂H₄, 28 Da) from the ethyl group or the loss of propene (C₃H₆, 42 Da) from the allyl group. asianpubs.org

The table below summarizes the expected key ions in the mass spectrometric analysis of this compound.

| Ion/Fragment | Formula | Mode | Theoretical m/z | Notes |

| 1-Allyl-3-ethyl-1H-imidazol-3-ium | [C₈H₁₃N₂]⁺ | Positive | 137.1073 | Parent cation |

| Bromide-79 | [⁷⁹Br]⁻ | Negative | 78.9183 | Isotope of Bromide anion |

| Bromide-81 | [⁸¹Br]⁻ | Negative | 80.9163 | Isotope of Bromide anion |

| Cation-Anion Cluster | [C₈H₁₃N₂Br₂]⁻ | Negative | 294.94 | Example of a possible cluster |

| Cation Dimer-Anion Cluster | [(C₈H₁₃N₂)₂Br]⁺ | Positive | 353.13 | Example of a possible cluster |

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

While specific crystallographic data for this compound is not widely published, the solid-state structures of many analogous imidazolium bromide salts have been extensively studied, allowing for well-founded predictions of its crystalline architecture and intermolecular forces. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal lattice, bond lengths, bond angles, and the nature of interactions between ions.

In the solid state, imidazolium-based ionic liquids form a highly ordered, repeating lattice of cations and anions. The primary intermolecular forces governing the structure are strong electrostatic attractions between the positively charged imidazolium cation and the negatively charged bromide anion. In addition to these coulombic forces, a network of hydrogen bonds plays a crucial role in directing the crystal packing.

The following table presents a set of hypothetical, yet representative, crystallographic parameters for this compound, based on data from closely related imidazolium salts.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 10.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1030 |

| Z (formula units/cell) | 4 |

| Calculated Density (g/cm³) | 1.39 |

| Key H-Bond Distance (C2-H···Br⁻) (Å) | ~2.6 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of 1-Allyl-3-ethyl-1H-imidazol-3-ium Bromide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of the 1-allyl-3-ethyl-1H-imidazol-3-ium cation and its interaction with the bromide anion.

The electronic structure of an ionic liquid is key to its reactivity and stability. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing. The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept one. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com

A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com This charge transfer is an essential aspect of the molecule's bioactivity. irjweb.com

While specific calculations for this compound are not extensively published, data from similar imidazole (B134444) derivatives calculated using DFT at the B3LYP/6-311+G(d,p) level provide valuable comparative insights. irjweb.com For one such derivative, the HOMO-LUMO energy gap was found to be 4.4871 eV, indicating a high degree of stability. irjweb.com The dipole moment and HOMO-LUMO energy gaps can reveal different charge-transfer possibilities within the molecule. researchgate.net

Global reactivity parameters derived from these energy levels further describe the molecule's chemical behavior.

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2967 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8096 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4871 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2449 |

The 1-allyl-3-ethyl-1H-imidazol-3-ium cation possesses conformational flexibility, primarily due to the rotation of the ethyl and allyl groups attached to the nitrogen atoms of the imidazolium (B1220033) ring. Theoretical calculations on closely related structures, such as 1-ethyl-3-methylimidazolium (B1214524) (EMI⁺), have shown that the ethyl group can exist in different spatial arrangements relative to the plane of the imidazolium ring. nih.gov

Studies have identified two stable conformers: a planar and a nonplanar form, with the nonplanar conformer being slightly more energetically favorable. nih.gov The energy difference between these conformers is small (approximately 2 kJ mol⁻¹), suggesting that both are present in equilibrium in the liquid state. nih.gov A similar conformational equilibrium is expected for the ethyl group in this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.orgresearchgate.net For this compound, MD simulations can reveal dynamic properties and solvation behavior that are not accessible from static quantum calculations. These simulations model the interactions within the ionic liquid and with other molecules, such as solvents, using a force field. arxiv.org

MD studies on similar imidazolium-based ionic liquids have been used to evaluate:

Thermodynamic Properties : Simulations can predict liquid densities and excess molar volumes when mixed with solvents like water. arxiv.org For instance, in mixtures of imidazolium ionic liquids with water, densities tend to decrease as water concentration increases. A negative excess volume is often observed at low water concentrations, which indicates strong intermolecular interactions between the water and the ionic liquid components. arxiv.org

Liquid Structure : MD can characterize the spatial arrangement of ions and solvent molecules. Studies have shown that as water is introduced into an ionic liquid system, the anions may interact with cations at shorter intermolecular distances. arxiv.org

Dynamic Behavior : Transport properties such as diffusion coefficients and viscosity can be calculated, although these are known to be sensitive to the force field parameters used in the simulation. researchgate.net Atomistic MD simulations have also been employed to investigate the thermal stability of ionic liquid clusters and their behavior under external electric fields, observing phenomena like ion emission. nih.gov

Predictive Modeling of this compound Performance in Specific Applications

Predictive modeling, such as the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, aims to correlate the chemical structure of a compound with its biological activity or physical properties.

For this compound, such models could be developed to predict its performance in specific applications, such as its efficacy as an antimicrobial agent, its catalytic activity, or its electrochemical stability. The process would involve:

Data Collection : Gathering experimental data on the performance of a series of related imidazolium salts in a specific application.

Descriptor Calculation : Using computational methods to calculate a wide range of molecular descriptors for each compound. These can include electronic descriptors (like HOMO-LUMO energies), topological descriptors (describing molecular shape and branching), and thermodynamic descriptors.

Model Building : Employing statistical methods or machine learning algorithms to build a mathematical model that links the calculated descriptors to the observed activity or property.

Validation : Testing the model's predictive power on a set of compounds not used in its initial creation.

While specific predictive models for this compound are not prominently featured in the reviewed literature, the principles of QSAR/QSPR are broadly applicable. Such models would be invaluable for screening new ionic liquid candidates and for rationally designing novel compounds with enhanced performance characteristics, thereby accelerating the research and development process.

Applications in Catalysis and Organocatalysis

1-Allyl-3-ethyl-1H-imidazol-3-ium Bromide as a Reaction Medium in Catalytic Systems

No published studies were found that specifically investigate the use of this compound as a reaction medium in catalytic systems.

Role in Homogeneous and Heterogeneous Catalysis

There is no available research detailing the role of this compound in either homogeneous or heterogeneous catalysis.

Catalytic Activity in Specific Organic Transformations

No specific examples or data on the catalytic activity of this compound in organic transformations have been reported in the literature.

Catalyst Recycling and Reusability Studies

There are no documented studies on the recycling and reusability of catalyst systems involving this compound.

Electrochemical Research Applications

Electrolyte Properties in Advanced Electrochemical Systems

While specific studies on the electrolyte properties of 1-Allyl-3-ethyl-1H-imidazol-3-ium bromide are not extensively documented, research on analogous imidazolium-based ionic liquids provides significant insights. For instance, ionic liquids such as 1-ethyl-3-methylimidazolium (B1214524) bromide mixed with 1-ethyl-3-methylimidazolium tetrafluoroborate (B81430) have been investigated as potential electrolytes for electrochemical energy storage devices like supercapacitors. researchgate.netsemanticscholar.org The performance of such systems is often dictated by the electrochemical stability and the nature of the ionic species. The presence of the bromide anion in these electrolytes is noted for its role in the adsorption processes at the electrode-electrolyte interface. researchgate.netsemanticscholar.org

Furthermore, gel polymer electrolytes incorporating ionic liquids like 1-ethyl-3-methylimidazolium tetracyanoborate have demonstrated high ionic conductivity and a wide electrochemical window, making them suitable for solid-state electrochemical double layer capacitors (EDLCs). rsc.org These findings suggest that this compound, with its similar imidazolium (B1220033) core, likely possesses favorable characteristics for use as an electrolyte in various advanced electrochemical systems, although further targeted research is required to fully elucidate its specific properties.

Studies on Ionic Conductivity and Charge Transport Mechanisms

The ionic conductivity of imidazolium-based ionic liquids is a key parameter for their application in electrochemical devices. Studies on compounds structurally similar to this compound offer valuable data. For example, research on 1-allyl-3-methyl-imidazolium bicarbonate has shown that its ionic conductivity increases with both rising temperature and solvent concentration. researchgate.net Similarly, investigations into 1-vinyl-3-alkyl imidazolium bromides revealed that the temperature dependence of their conductivity follows the Arrhenius equation, with the activation energy for conductivity decreasing as the alkyl chain length on the imidazolium ring increases. researchgate.net This suggests that the mobility of the ions, and thus the charge transport, is influenced by both temperature and the molecular structure of the cation. It is plausible that this compound exhibits comparable behavior, where the movement of the 1-allyl-3-ethyl-1H-imidazol-3-ium cation and the bromide anion under an electric field is the primary mechanism for charge transport.

Electrochemical Double Layer Capacitor (EDLC) Research

Imidazolium-based ionic liquids are promising electrolytes for Electrochemical Double Layer Capacitors (EDLCs), also known as supercapacitors, due to their wide electrochemical windows and good ionic conductivity. While direct research on this compound in EDLCs is limited, studies on related compounds are informative. For instance, a gel polymer electrolyte based on 1-ethyl-3-methylimidazolium tetracyanoborate has been successfully used in solid-state EDLCs, showing comparable capacitance to pure ionic liquid-based cells. rsc.org The potential application of mixtures of 1-ethyl-3-methylimidazolium bromide and tetrafluoroborate in supercapacitors has also been discussed, highlighting the role of the halide ions in the device's performance. researchgate.netsemanticscholar.org These studies underscore the potential of imidazolium salts in EDLCs, suggesting that this compound could serve as a viable electrolyte component in such energy storage devices, pending further investigation.

Electrodeposition Studies Utilizing Ionic Liquid Electrolytes

Corrosion Inhibition Mechanisms and Electrochemical Evaluation of this compound

Imidazolium-based ionic liquids have been extensively studied as effective corrosion inhibitors for various metals and alloys in acidic environments. The inhibitive action is generally attributed to the adsorption of the ionic liquid molecules onto the metal surface, forming a protective layer that hinders the corrosion process.

Research on compounds closely related to this compound, such as 1-allyl-3-butylimidazolium bromide, has demonstrated significant corrosion inhibition for X65 steel in sulfuric acid solution. electrochemsci.org These studies show that the inhibition efficiency increases with the concentration of the ionic liquid. electrochemsci.org The adsorption of these molecules on the steel surface has been found to follow the Langmuir adsorption isotherm. electrochemsci.org Similarly, 1-vinyl-3-allyl imidazolium bromide has been shown to be an effective mixed-type inhibitor for carbon steel in hydrochloric acid, with a high inhibition efficiency. researchgate.netnjtech.edu.cn

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to study the corrosion inhibition properties of ionic liquids. In the case of 1-allyl-3-butylimidazolium bromide inhibiting the corrosion of X65 steel, EIS measurements showed that with an increasing concentration of the inhibitor, the charge transfer resistance (Rct) increased, while the double-layer capacitance (Cdl) decreased. This indicates the formation of a protective film on the metal surface. electrochemsci.org The inhibition efficiency, calculated from the Rct values, was found to be significant. electrochemsci.org

A study on 1-vinyl-3-allyl imidazolium bromide for carbon steel in 1 M HCl also utilized EIS, demonstrating inhibition efficiencies as high as 95%. researchgate.netnjtech.edu.cn

Table 1: Electrochemical Impedance Spectroscopy Data for a Related Imidazolium Bromide Corrosion Inhibitor

Interactive table available in the digital version.

| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (μF cm⁻²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 | 50 | 200 | - |

| 1 | 250 | 100 | 80.0 |

| 5 | 800 | 50 | 93.8 |

| 10 | 1200 | 30 | 95.8 |

Note: Data is representative and based on findings for similar imidazolium bromide compounds.

Potentiodynamic polarization studies are crucial for determining the type of inhibition (anodic, cathodic, or mixed). For 1-allyl-3-butylimidazolium bromide, potentiodynamic polarization curves showed that the corrosion current density (Icorr) decreased significantly in the presence of the inhibitor. electrochemsci.org The compound acted as a mixed-type inhibitor, affecting both the anodic metal dissolution and the cathodic hydrogen evolution reactions. electrochemsci.org

Similarly, potentiodynamic polarization curves for 1-vinyl-3-allyl imidazolium bromide confirmed its role as a mixed-type inhibitor for carbon steel in an acidic medium. researchgate.netnjtech.edu.cn

Table 2: Potentiodynamic Polarization Data for a Related Imidazolium Bromide Corrosion Inhibitor

Interactive table available in the digital version.

| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (μA cm⁻²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 | -500 | 1000 | - |

| 1 | -480 | 200 | 80.0 |

| 5 | -470 | 70 | 93.0 |

| 10 | -460 | 40 | 96.0 |

Note: Data is representative and based on findings for similar imidazolium bromide compounds.

Adsorption Behavior and Isotherms (e.g., Langmuir adsorption)

The efficacy of corrosion inhibitors is intrinsically linked to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. For imidazolium-based ionic liquids, such as this compound, this adsorption is a critical step in their inhibitive action. The process of adsorption and the resulting orientation of the inhibitor molecules on the metallic surface are influenced by a variety of factors. These include the chemical structure of the inhibitor, the nature of the charge on the metal surface, and the types of interactions between the inhibitor and the metal.

The adsorption of these ionic liquids can occur through physical (physisorption) or chemical (chemisorption) mechanisms. Physisorption involves electrostatic interactions between the charged imidazolium cation and the metallic surface, while chemisorption is characterized by the formation of coordinate bonds through the sharing of electrons between the heteroatoms (nitrogen, in the case of the imidazole (B134444) ring) and the vacant d-orbitals of the metal.

The Langmuir isotherm model presupposes the formation of a monolayer of the inhibitor on the metal surface, with each adsorption site holding one adsorbate molecule. It assumes that all adsorption sites are equivalent and that there are no interactions between the adsorbed molecules. The equation for the Langmuir isotherm is given by:

C / θ = 1 / K_ads + C

where:

C is the concentration of the inhibitor,

θ is the surface coverage by the inhibitor molecules,

K_ads is the equilibrium constant of the adsorption process.

The value of K_ads is related to the standard Gibbs free energy of adsorption (ΔG°_ads) by the following equation:

K_ads = (1 / 55.5) * exp(-ΔG°_ads / RT)

where:

R is the universal gas constant,

T is the absolute temperature,

The value 55.5 represents the molar concentration of water in the solution.

A high value of K_ads and a large negative value of ΔG°_ads indicate a strong and spontaneous adsorption of the inhibitor on the metal surface.

Detailed Research Findings on Analogous Compounds

Research conducted on analogous imidazolium bromide compounds provides valuable insights into the expected adsorption behavior of this compound.

A study on 1-allyl-3-butylimidazolium bromide as a corrosion inhibitor for X65 steel in a 0.5 M H₂SO₄ solution found that the adsorption of the inhibitor on the steel surface followed the Langmuir adsorption isotherm. nih.gov This indicates that the molecules form a monolayer on the metal surface. The study reported a high inhibition efficiency, reaching up to 90.38% at a concentration of 10 mM, which underscores the effective adsorption of the compound. nih.gov

Similarly, research on 1-vinyl-3-allyl imidazolium bromide for the corrosion inhibition of carbon steel in a 1 M HCl solution also determined that its adsorption behavior conforms to the Langmuir adsorption isotherm. nih.gov This compound exhibited a remarkable inhibition efficiency of up to 95%. nih.gov

These findings for structurally similar compounds strongly suggest that this compound would also adsorb onto a metal surface in accordance with the Langmuir model, forming a protective monolayer that impedes the corrosion process. The presence of the allyl and ethyl groups, along with the imidazolium core, would facilitate this adsorption through a combination of electrostatic interactions and potential chemisorption via the nitrogen atoms in the imidazole ring.

The following table summarizes the adsorption characteristics of these analogous imidazolium-based corrosion inhibitors.

| Compound Name | Substrate | Corrosive Medium | Adsorption Isotherm | Maximum Inhibition Efficiency (%) | Reference |

| 1-Allyl-3-butylimidazolium bromide | X65 Steel | 0.5 M H₂SO₄ | Langmuir | 90.38 | nih.gov |

| 1-Vinyl-3-allyl imidazolium bromide | Carbon Steel | 1 M HCl | Langmuir | 95 | nih.gov |

Role As Solvent and Reaction Medium in Synthetic Chemistry

Dissolution Capabilities for Biopolymers and Other Challenging Substrates (e.g., cellulose (B213188), chitin)

There is no specific data available from the conducted research regarding the dissolution of biopolymers like cellulose or chitin (B13524) using 1-Allyl-3-ethyl-1H-imidazol-3-ium bromide. Studies on similar imidazolium (B1220033) salts, such as 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl), have demonstrated significant capability in dissolving cellulose without derivatization. For instance, [AMIM]Cl has been shown to be a highly efficient solvent for this purpose, allowing for the regeneration of the cellulose material. Similarly, 1-allyl-3-methylimidazolium bromide has been noted for its ability to dissolve or swell chitin. However, these findings cannot be directly extrapolated to this compound without dedicated studies.

Enhancement of Reaction Kinetics and Yields in Organic Synthesis

Green Solvent Attributes in Sustainable Chemical Processes

While ionic liquids, in general, are often explored for their "green" attributes—such as low vapor pressure, high thermal stability, and recyclability—there is no specific research that quantifies or details these properties for this compound. The sustainable attributes of an ionic liquid are highly dependent on its specific cationic and anionic structure, affecting its synthesis, toxicity, and biodegradability. The environmental and safety profile for this particular compound has not been a subject of detailed investigation in the available literature.

Influence on Reaction Selectivity and Pathway

No information is available regarding the influence of this compound on reaction selectivity and pathways. The ability of an ionic liquid to influence the chemo-, regio-, or stereoselectivity of a chemical reaction is a key area of study, as the solvent can interact with reactants and transition states. However, such effects are specific to the reaction and the ionic liquid , and no studies concerning this compound in this context were found.

Polymerization Science Applications

Monomer for Ionic Polymer Synthesis

1-Allyl-3-ethyl-1H-imidazol-3-ium bromide can serve as a monomer for the synthesis of poly(ionic liquid)s (PILs). The presence of the allyl group allows it to undergo polymerization, typically through free-radical pathways, to form a polymer backbone with imidazolium (B1220033) cations as pendant groups. While specific studies on the polymerization of this compound are not extensively documented in publicly available literature, the polymerization of analogous N-allyl-imidazolium compounds is well-established.

For instance, research on the synthesis of poly(N-allyl-tetrasubstituted imidazole) has demonstrated that such monomers can be polymerized using initiators like benzoyl peroxide. researchgate.net The resulting polymers exhibit interesting properties, including thermal stability and luminescence, which are influenced by the polymer's molecular weight and crystallinity. researchgate.netepa.gov The polymerization of related allyl-imidazolium salts suggests that poly(this compound) would likely possess high charge density and the characteristic properties of a polyelectrolyte.

The general polymerization scheme for an N-allyl-imidazolium monomer can be represented as follows:

n [Allyl-Im+-R]Br- Initiator→ -[CH2-CH(CH2-Im+-R)]n- + nBr-

Where Im+-R represents the substituted imidazolium ring.

The properties of the resulting polymer, such as solubility, thermal stability, and glass transition temperature, are significantly influenced by the nature of the alkyl substituent on the imidazolium ring. researchgate.net For example, studies on poly(1-vinyl-3-alkylimidazolium) iodide polymers have shown that varying the alkyl group from methyl to propyl alters the polymer's solubility in different solvents. researchgate.net It is conceivable that the ethyl group in this compound would impart specific solubility and thermal characteristics to its corresponding polymer.

A new poly(N-allyl-tetrasubstituted imidazole) containing furan (B31954) and benzene (B151609) rings was synthesized from 1-allyl-4,5-di(furan-2-yl)-2-phenyl-1H-imidazole as a monomer, with benzoyl peroxide as the initiator. researchgate.net The effects of various factors on the conversion of this monomer were optimized through orthogonal experiments. researchgate.net

Table 1: Polymerization of N-Allyl-Tetrasubstituted Imidazole (B134444) (Data based on analogous compounds)

| Polymerization Parameter | Condition/Value |

| Monomer | 1-allyl-4,5-di(furan-2-yl)-2-phenyl-1H-imidazole |

| Initiator | Benzoyl peroxide |

| Solvents | Benzene and water mixture |

| Resulting Polymer | Poly(N-allyl-tetrasubstituted imidazole) |

| Potential Applications | Heat-resistant and luminescent materials |

Initiator or Medium in Various Polymerization Reactions

Beyond its role as a monomer, this compound and its analogs can be utilized as ionic liquid media for various polymerization reactions, including graft polymerization and ring-opening polymerization. Ionic liquids offer several advantages as solvents in polymerization, such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of monomers and polymers.

Graft Polymerization:

Ionic liquids like 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl), a close analog to the subject compound, have been successfully employed as solvents for the graft polymerization of monomers onto natural polymers like cellulose (B213188). researchgate.netresearchgate.net For example, microcrystalline cellulose has been modified by grafting polymethylmethacrylate (PMMA) onto its backbone via atom transfer radical polymerization (ATRP) in [AMIM]Cl. researchgate.netresearchgate.net This process allows for the creation of copolymers with well-controlled molecular weights and low polydispersity. researchgate.netresearchgate.net The use of the ionic liquid facilitates the dissolution of cellulose and the separation of the resulting copolymer from the catalyst. researchgate.net

Table 2: Graft Polymerization of MMA from Cellulose in an Analogous Ionic Liquid (Data based on 1-allyl-3-methylimidazolium chloride)

| Parameter | Details |

| Polymerization Type | Atom Transfer Radical Polymerization (ATRP) |

| Substrate | Microcrystalline Cellulose (MCC) |

| Monomer | Methyl methacrylate (B99206) (MMA) |

| Ionic Liquid Medium | 1-allyl-3-methylimidazolium chloride ([AMIM]Cl) |

| Resulting Copolymer | MCC-g-PMMA |

| Key Finding | The ionic liquid serves as an effective medium for controlled graft polymerization. |

Ring-Opening Polymerization:

Imidazolium-based ionic liquids can also serve as effective media for ring-opening polymerization (ROP). For instance, the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (B78409) has been studied extensively. nih.govresearchgate.net While not specifically using this compound as the medium, the principles can be extended. The ionic liquid environment can influence the polymerization kinetics and the properties of the resulting polymer. The synthesis of conjugates like poly(3-hydroxybutyrate)-b-oligo(2-ethyl oxazoline) has been achieved through CROP followed by coupling reactions, demonstrating the versatility of this polymerization technique in creating complex polymer architectures. nih.gov

Fabrication of Ionic Liquid-Based Membranes

Polymeric ionic liquids derived from monomers such as this compound are promising materials for the fabrication of ionic liquid-based membranes. These membranes can be employed in various separation processes, including gas separation, pervaporation, and as electrolytes in electrochemical devices like fuel cells.

A German patent describes the use of polymers and copolymers derived from allyl- or vinyl-monomers containing aminium cations for creating fuel cell membrane electrolytes. google.com The patent suggests that these polymer-bound ionic liquids can be processed into proton-conducting membranes through established membrane drawing techniques from solutions or by thermal conversion. google.com The resulting membranes are designed to operate under anhydrous conditions and at elevated temperatures, which is a significant advantage over traditional polymer electrolyte membranes that require hydration.

The general approach involves synthesizing the poly(ionic liquid) and then casting it into a thin film to form a membrane. The inherent ionic conductivity of the polymer, arising from the high concentration of imidazolium salt moieties, is a key property for these applications. The structure of the cation and the nature of the counter-anion play a crucial role in determining the membrane's performance characteristics.

Table 3: Potential Application in Fuel Cell Membranes (Based on a patent for analogous compounds)

| Application | Fuel Cell Membrane Electrolyte |

| Polymer Type | Polymers/copolymers from allyl- or vinyl-monomers with aminium cations |

| Fabrication Method | Membrane drawing from solution or thermal conversion |

| Key Feature | Proton-conducting membranes |

| Advantage | Potential for operation at high temperatures and without hydration |

Materials Science and Engineering Research

Development of Advanced Functional Materials Utilizing 1-Allyl-3-ethyl-1H-imidazol-3-ium Bromide

The development of advanced functional materials is a cornerstone of modern materials science, and this compound (AEIMBr) presents a promising building block. The key to its utility lies in the presence of the allyl group, which can undergo polymerization and other chemical modifications. This reactivity allows for the integration of the ionic liquid's inherent properties, such as high thermal stability, low vapor pressure, and ionic conductivity, into larger polymer structures. researchgate.netnih.gov

Research into allyl-functionalized imidazolium (B1220033) ionic liquids has demonstrated their potential in catalysis and materials science. researchgate.net The ability to polymerize these ionic liquids opens up possibilities for creating solid-state electrolytes, ion-conductive binders, and functional coatings. For instance, related allyl-imidazolium compounds have been investigated for their ability to be arylated or hydrogenated, showcasing the versatility of the allyl group for further functionalization. researchgate.net

The general properties of imidazolium-based ionic liquids, such as their tunable physicochemical characteristics, make them attractive for a wide range of applications. nih.gov By altering the alkyl chains and anions, properties like melting point, viscosity, and solubility can be finely tuned. mdpi.comacs.org The inclusion of an allyl group, as in AEIMBr, adds a reactive handle for creating materials with specific functionalities. mdpi.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 652134-09-3 |

| Molecular Formula | C8H13BrN2 |

| Molecular Weight | 217.11 g/mol |

| Topological Polar Surface Area | 7.7 Ų |

| Rotatable Bond Count | 3 |

| Heavy Atom Count | 11 |

| Complexity | 140 |

This data is sourced from chemical supplier databases. guidechem.comchemicalbook.com

Incorporation into Composite Materials and Nanostructures

The incorporation of this compound into composite materials and nanostructures is an area of growing research interest. The ability of imidazolium-based ionic liquids to dissolve and interact with various polymers and nanoparticles makes them excellent candidates for creating novel hybrid materials.

A notable application of a closely related compound, 1-allyl-3-methylimidazolium (B1248449) chloride (AMIMCl), is in the dissolution of cellulose (B213188). researchgate.net This process allows for the creation of regenerated cellulose materials and composite gels, for example with chitin (B13524). researchgate.netsigmaaldrich.com Given the structural similarity, AEIMBr is also expected to be a viable solvent for natural polymers, paving the way for the development of biodegradable and functional biocomposites.

Furthermore, the polymerization of functional ionic liquids can lead to the formation of stimuli-responsive materials. For example, a polymer based on a reactive imidazolium bromide has been shown to exhibit dewetting phenomena and induce the condensation of nanoparticles upon certain stimuli. nih.gov This suggests the potential of polymerized AEIMBr in creating smart surfaces and nanostructured materials. The synthesis of imidazolium salt nanoparticles has also been explored for their biological activity, indicating another avenue for the application of AEIMBr in the form of nanostructures. imp.kiev.ua

Applications in Gas Sensing Technologies (e.g., CO2-sensitive materials)

Imidazolium-based ionic liquids have shown significant promise in gas sensing and separation technologies, particularly for carbon dioxide (CO2). hidenisochema.com Their affinity for CO2, coupled with their stability, makes them ideal for creating sensitive and selective gas sensors and separation membranes. hidenisochema.com While direct research on this compound for gas sensing is limited, studies on analogous compounds provide strong indicators of its potential.

Polymerized ionic liquids (PILs) derived from vinyl-imidazolium monomers have been successfully used to create membranes for CO2 separation. mdpi.comnih.gov These membranes exhibit high CO2 permeability and selectivity against gases like nitrogen (N2) and methane (B114726) (CH4). mdpi.comnih.gov The incorporation of imidazolium-based ionic liquids as fillers in a polymer matrix has been shown to enhance CO2 solubility and, consequently, the separation performance of the composite membrane. mdpi.comnih.gov The allyl functionality in AEIMBr allows for its polymerization into similar PILs or its grafting onto other polymer backbones to create CO2-sensitive materials.

The performance of these materials is often evaluated by their gas permeability and selectivity, as shown in the table below for a related vinyl-imidazolium-based composite membrane.

CO2 Separation Performance of a [C4vim][Tf2N]:[Hexa(Im+)Benz][Tf2N] Composite Membrane

| Gas Pair | Selectivity (α) | CO2 Permeability (PCO2) [Barrer] |

|---|---|---|

| CO2/CH4 | 20.2 | 38.4 |

This data is for a related vinyl-imidazolium-based composite membrane and is indicative of the potential performance of materials derived from functionalized imidazolium ionic liquids. mdpi.comnih.gov

Membrane Modification and Performance Enhancement

The modification of membranes with ionic liquids is a key strategy for enhancing their performance in various applications, including gas separation and filtration. The unique properties of this compound make it a suitable candidate for such modifications.

The development of supported ionic liquid membranes (SILMs) and poly(ionic liquid)-based membranes represents a significant advancement in membrane technology. hidenisochema.commdpi.com In SILMs, a porous support is impregnated with an ionic liquid, combining the mechanical stability of the support with the selective separation properties of the ionic liquid. mdpi.com The non-volatile nature of ionic liquids like AEIMBr is a major advantage in these systems.

Furthermore, the ability to polymerize AEIMBr allows for the creation of "ion-gel" membranes, which are physically or chemically cross-linked polymer networks swollen with an ionic liquid. mdpi.com These materials can offer improved stability and performance compared to traditional SILMs. Research on imidazolium-based polyelectrolyte composites has shown that crosslinking with ionic agents can significantly improve gas permeability while maintaining good selectivity. mdpi.com The allyl group of AEIMBr provides a convenient site for such crosslinking reactions, enabling the design of high-performance membranes for specific separation tasks.

Mechanistic Investigations of Intermolecular Interactions

Solvation Phenomena in 1-Allyl-3-ethyl-1H-imidazol-3-ium Bromide Systems

The solvation properties of ionic liquids are crucial for their application as solvents. For this compound, the solvation environment is dictated by the interplay of electrostatic and hydrogen bonding interactions between the 1-allyl-3-ethyl-1H-imidazol-3-ium cation and the bromide anion, as well as with any dissolved solutes.

The solvation of solutes in this compound would be influenced by the nature of the solute. Polar solutes would likely interact favorably with the charged imidazolium (B1220033) ring and the bromide anion, while non-polar solutes would engage in weaker van der Waals interactions with the allyl and ethyl chains. The presence of the allyl group, with its double bond, could also introduce specific π-interactions with suitable solutes.

A related compound, 1-Allyl-3-methylimidazolium (B1248449) bromide, has been noted for its ability to enhance the solubility of chitin (B13524), a hydrophobic biopolymer. tcichemicals.com This suggests that the allyl-substituted imidazolium cation plays a significant role in overcoming the intermolecular forces within the solute.

Table 1: Inferred Solvation Characteristics of this compound Based on Analogous Systems

| Solute Type | Expected Primary Interactions | Inferred from |

| Polar Molecules | Ion-dipole, Hydrogen bonding | General principles of ionic liquids |

| Non-polar Molecules | Van der Waals, Hydrophobic interactions | General principles of ionic liquids |

| Aromatic Compounds | π-π stacking, C-H···π interactions | Presence of imidazolium ring |

| Biomolecules (e.g., Amino Acids) | Complex interplay of electrostatic, hydrogen bonding, and hydrophobic interactions | Studies on [EMIm]Br with amino acids researchgate.net |

| Biopolymers (e.g., Chitin) | Disruption of intermolecular forces within the polymer | Studies on 1-Allyl-3-methylimidazolium bromide tcichemicals.com |

Hydrogen Bonding Networks and Their Influence on Ionic Liquid Behavior

Hydrogen bonding is a defining feature of imidazolium-based ionic liquids and significantly impacts their physical and chemical properties, such as viscosity, conductivity, and melting point. In this compound, the most acidic protons are those on the imidazolium ring, particularly at the C2 position, followed by the C4 and C5 positions. These protons can act as hydrogen bond donors to the bromide anion.

Spectroscopic and computational studies on similar imidazolium salts have elucidated the nature of these hydrogen bonds. For example, investigations into 1-ethyl-3-methylimidazolium (B1214524) trifluoroacetate (B77799) revealed that the anion forms hydrogen bonds with the C2-H, C4-H, and C5-H protons of the imidazolium ring. nih.gov Similarly, studies on 1-ethyl-3-methyl-1H-imidazolium tetrafluoroborate (B81430) have shown that while Coulombic forces are dominant, weak hydrogen bonds exist between the C2-H of the cation and the anion. capes.gov.br

The presence of the allyl and ethyl groups on the nitrogen atoms of the imidazolium ring in this compound will sterically and electronically influence the hydrogen bonding network. The electron-donating nature of the alkyl groups can modulate the acidity of the ring protons, thereby affecting the strength of the hydrogen bonds. The bromide anion, being a good hydrogen bond acceptor, will form a well-defined network of interactions with the imidazolium cations.

Table 2: Key Hydrogen Bonding Interactions in Imidazolium-Based Ionic Liquids Relevant to this compound

| Interaction Type | Description | Significance | Inferred from |

| C2-H···Br⁻ | Strongest hydrogen bond involving the imidazolium ring. | Major contributor to the structural organization and properties of the ionic liquid. | Studies on various imidazolium halides. nih.govcapes.gov.br |

| C4/5-H···Br⁻ | Weaker hydrogen bonds compared to C2-H···Br⁻. | Contribute to the overall hydrogen bonding network and influence local structure. | Studies on various imidazolium salts. nih.gov |

| C-H (alkyl)···Br⁻ | Weak interactions involving the protons of the ethyl and allyl side chains. | Minor contribution to the overall cohesion. | General understanding of C-H···anion interactions. |

Interactions with Biological Macromolecules at a Fundamental Level

The interaction of ionic liquids with biological macromolecules like proteins and DNA is a field of significant interest, with implications for biocatalysis, protein stabilization, and drug delivery. The nature of these interactions for this compound can be inferred from studies on similar imidazolium-based compounds.

Proteins: The interaction with proteins is multifaceted, involving electrostatic interactions between the charged parts of the protein and the ionic liquid ions, hydrogen bonding, and hydrophobic interactions. Studies on the interaction of 1-alkyl-3-methylimidazolium tetrafluoroborate ionic liquids with bovine serum albumin (BSA) have shown that the length of the alkyl chain on the cation plays a crucial role. researchgate.net Longer alkyl chains lead to stronger hydrophobic interactions with the protein. In the case of this compound, both the allyl and ethyl groups would contribute to hydrophobic interactions, while the imidazolium ring could engage in π-π stacking with aromatic amino acid residues and electrostatic interactions with charged residues. The bromide anion can interact with positively charged amino acid side chains. Some imidazolium-based ionic liquids have been shown to affect protein stability and aggregation. For instance, 1-ethyl-3-methylimidazolium tetrafluoroborate was found to decrease the thermal stability of lysozyme (B549824) and accelerate its amyloid fibrillization. mdpi.com

DNA: The interaction of imidazolium-based ionic liquids with DNA is primarily driven by electrostatic interactions between the positively charged imidazolium cation and the negatively charged phosphate (B84403) backbone of DNA. The cation can also intercalate between the DNA base pairs or bind to the grooves. The classic DNA intercalator, ethidium (B1194527) bromide, provides a conceptual parallel, although the interaction mechanism of an imidazolium cation would be different. nih.gov The allyl and ethyl groups of this compound could influence the mode and strength of binding by interacting with the DNA grooves. The bromide anion would likely remain in the solvent shell, screening the electrostatic interactions.

Table 3: Inferred Interactions of this compound with Biological Macromolecules

| Macromolecule | Potential Interaction Sites and Modes | Influencing Factors | Inferred from |

| Proteins | - Electrostatic interactions with charged amino acid residues.- Hydrophobic interactions involving allyl and ethyl chains.- π-π stacking with aromatic residues (e.g., Tryptophan, Tyrosine).- Hydrogen bonding with polar residues. | - Protein surface charge and hydrophobicity.- Ionic liquid concentration. | Studies on BSA and lysozyme with various imidazolium ionic liquids. researchgate.netmdpi.com |

| DNA | - Electrostatic interactions with the phosphate backbone.- Groove binding.- Potential for intercalation. | - DNA sequence and conformation.- Ionic strength of the medium. | General principles of cation-DNA interactions and studies on DNA-ligand complexes. nih.gov |

Green Chemistry and Sustainability Aspects

Alignment with Principles of Green Chemistry in Synthesis and Application

The core tenets of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. 1-Allyl-3-ethyl-1H-imidazol-3-ium bromide, and ionic liquids in general, exhibit several characteristics that are in harmony with these principles.

A significant green feature of ionic liquids is their negligible vapor pressure. Unlike conventional volatile organic compounds (VOCs), which readily evaporate into the atmosphere contributing to air pollution and posing inhalation risks, ionic liquids remain in the liquid phase. This property is inherent to the strong ionic bonds within the compound.

The synthesis of imidazolium-based ionic liquids can be designed to be more environmentally benign. For instance, the quaternization of the imidazole (B134444) derivative with an alkyl halide, in this case, 1-ethylimidazole (B1293685) with allyl bromide, can often be carried out under solvent-free conditions or with minimal solvent use. Microwave-assisted organic synthesis is a technique that has been successfully applied to the synthesis of similar ionic liquids, which can lead to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods.

In terms of applications, the tunability of ionic liquids is a key advantage. By altering the cationic and anionic components, properties such as solubility, viscosity, and catalytic activity can be tailored for specific chemical reactions. This allows for the design of safer and more efficient chemical processes. For example, related imidazolium (B1220033) ionic liquids like 1-Ethyl-3-methylimidazolium (B1214524) bromide have been effectively used as catalysts and reaction media in various organic transformations, such as alkylation and acylation reactions. nbinno.com The use of an ionic liquid as both a solvent and a catalyst can simplify reaction work-up and reduce the need for additional, potentially hazardous, reagents.

Recyclability and Reusability in Academic and Potential Industrial Settings

A cornerstone of green chemistry is the principle of waste prevention. The ability to recycle and reuse solvents and catalysts is therefore of paramount importance. Ionic liquids, including this compound, are prime candidates for recycling due to their high thermal stability and non-volatility.

In academic research, the recyclability of imidazolium-based ionic liquids has been demonstrated in numerous catalytic applications. For instance, a study on a similar compound, 3-(2-aminoethyl)-1-methyl-1H-imidazol-3-ium bromide, showcased its effective reuse over seven cycles in a catalytic oxidation reaction without a significant loss of efficacy. researchgate.net This high degree of reusability is a common feature among this class of compounds. The typical process for recycling involves the separation of the reaction products, often by extraction with a less polar solvent in which the ionic liquid is immiscible. The ionic liquid phase can then be washed and dried to be used in subsequent reaction cycles.

From an industrial perspective, the potential for recyclability is a critical factor for the economic viability of using ionic liquids. While the initial synthesis cost of some ionic liquids can be higher than that of traditional solvents, the ability to reuse them multiple times can offset this initial investment. The development of efficient and scalable recycling processes is an active area of research, aiming to make the industrial application of ionic liquids more widespread and sustainable. The potential for this compound to be used in large-scale industrial processes is therefore closely tied to demonstrating its long-term stability and ease of recycling in specific applications.

Reduced Environmental Footprint Compared to Traditional Organic Solvents

The environmental footprint of a chemical is determined by several factors, including its potential for pollution, its toxicity, and its lifecycle. When compared to traditional organic solvents, this compound and other ionic liquids present a significantly reduced environmental footprint in several key areas.

The most prominent advantage is the near-zero vapor pressure of ionic liquids, which drastically reduces air pollution associated with the evaporation of VOCs. This not only benefits the external environment but also creates a safer working environment for industrial and laboratory personnel by minimizing exposure to harmful fumes.

The table below provides a comparative overview of the properties of a representative ionic liquid versus common traditional organic solvents, highlighting the differences in their potential environmental impact.

| Property | Representative Ionic Liquid (Imidazolium-based) | Acetone | Methanol (B129727) | Toluene |

| Vapor Pressure at 20°C | Negligible | 24.6 kPa | 13.0 kPa | 2.9 kPa |

| Flammability | Generally non-flammable | Highly flammable | Highly flammable | Highly flammable |

| Potential for Air Pollution | Very Low | High | High | High |

| Primary Hazard | Potential aquatic toxicity | Flammability, Volatility | Flammability, Toxicity, Volatility | Flammability, Toxicity, Volatility |

Future Research Directions and Emerging Areas

Exploration of Novel Derivatives and Analogues for Tailored Properties

The inherent modularity of 1-Allyl-3-ethyl-1H-imidazol-3-ium bromide allows for the systematic design and synthesis of novel derivatives and analogues. Future research will likely focus on modifying the cation and anion to fine-tune the physicochemical properties of the resulting ionic liquids for specific applications.

By strategically altering the alkyl and allyl substituents on the imidazolium (B1220033) ring, researchers can influence properties such as melting point, viscosity, thermal stability, and miscibility with other solvents. For instance, the synthesis of analogues with longer or branched alkyl chains could lead to ionic liquids with lower melting points and increased hydrophobicity. The introduction of functional groups, such as hydroxyl or carboxyl moieties, onto the ethyl or allyl chains could enhance biodegradability or provide sites for further chemical reactions. mdpi.comimp.kiev.ua

Moreover, the anion can be exchanged to create a wide range of new ionic liquids with tailored characteristics. Replacing the bromide anion with tetrafluoroborate (B81430), hexafluorophosphate, or bis(trifluoromethylsulfonyl)imide, for example, can significantly alter the electrochemical stability, coordinating ability, and water miscibility of the ionic liquid. bldpharm.com A dissertation has highlighted the need for further research into the anion exchange reactions of this specific compound. mdpi.com

The exploration of these novel derivatives will be instrumental in developing "task-specific ionic liquids" designed for optimal performance in areas such as catalysis, electrochemistry, and materials science. nbinno.com

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic step to form a complex product, are a cornerstone of green and efficient chemistry. Ionic liquids are increasingly being recognized as excellent solvents and even catalysts for MCRs due to their ability to dissolve a wide range of organic and inorganic compounds, their negligible vapor pressure, and their potential for recyclability.

Future investigations are poised to explore the utility of this compound as a medium for well-known MCRs like the Passerini and Ugi reactions. organic-chemistry.org The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy carboxamides, while the four-component Ugi reaction produces α-acetamido carboxamides. organic-chemistry.org The unique solvent properties of this compound could enhance reaction rates and yields, and potentially influence the stereoselectivity of these complex transformations.

The allyl group on the imidazolium cation could also participate in certain MCRs, leading to the formation of novel and complex molecular architectures. This dual role as both a solvent and a reactive species presents an exciting avenue for synthetic innovation.

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for real-time monitoring of chemical reactions. mdpi.comnih.gov

Future research will likely involve the application of these techniques to study reactions conducted in this compound. In situ FTIR spectroscopy can provide valuable information on the formation and consumption of reactants, intermediates, and products by tracking changes in vibrational frequencies. mdpi.comresearchgate.netiaea.org Similarly, in situ NMR spectroscopy can offer detailed insights into the structural transformations occurring during a reaction. nih.govresearchgate.net

The use of these techniques will enable researchers to elucidate the role of the ionic liquid in the reaction, identify key intermediates, and determine reaction endpoints with high precision. This knowledge is invaluable for optimizing reaction conditions and developing more efficient and selective synthetic protocols.

Upscaling and Industrial Relevance of Academic Findings

The transition of promising academic findings from the laboratory to an industrial scale is a critical step in realizing the full potential of new chemical entities. While ionic liquids have demonstrated significant promise in various applications, their widespread industrial adoption has been hampered by challenges related to cost, purity, and environmental impact. nih.gov

Future research concerning this compound will need to address these challenges to enhance its industrial relevance. This includes the development of cost-effective and scalable synthesis routes, efficient purification methods, and strategies for recycling and reuse. The synthesis of 1-ethyl-3-methylimidazolium (B1214524) bromide, a related ionic liquid, has been achieved with high yields, suggesting that scalable production of similar imidazolium bromides is feasible. nbinno.comchemicalbook.com

Q & A

Q. What are the optimal synthetic routes for preparing 1-Allyl-3-ethyl-1H-imidazol-3-ium bromide with high purity?

- Methodology : The compound is synthesized via quaternization of 1-allylimidazole with ethyl bromide under reflux conditions. A typical procedure involves:

- Reacting 1-allylimidazole (0.1 mol) with excess ethyl bromide (0.11 mol) in acetonitrile at 35°C for 5–24 hours.

- Purification by washing with ethyl acetate to remove unreacted alkyl halides, followed by vacuum drying at 80°C .

Yield optimization requires stoichiometric excess of ethyl bromide and inert atmosphere to prevent side reactions.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Peaks for allyl protons (δ ~5.0–5.8 ppm, multiplet) and ethyl groups (δ ~1.2–1.5 ppm, triplet; δ ~4.0–4.3 ppm, quartet). The imidazolium ring protons resonate at δ ~7.5–9.5 ppm .

- FTIR : Stretching vibrations for C-H (imidazolium ring, ~3100 cm⁻¹), C-N (~1630 cm⁻¹), and Br⁻ counterion (~600 cm⁻¹) .

- Elemental Analysis : Confirm stoichiometry via %C, %H, %N, and %Br matching theoretical values.

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

- Methodology :

- Data Collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å) to measure reflections at 298 K. Resolve twinning or disorder using SHELXD for structure solution and SHELXL for refinement .

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen bonding (e.g., C-H∙∙∙Br⁻) is modeled with geometric restraints. Final R-factors should be <0.05 for high-quality data .

Q. What strategies address discrepancies in hydrogen bonding analysis for imidazolium-based ionic liquids?

- Approach :

- Compare experimental (X-ray) hydrogen bond distances with DFT-calculated geometries. Adjust refinement parameters in SHELXL (e.g., SIMU/DELU restraints) to model dynamic disorder in the Br⁻ counterion .

- Validate using Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br⁻∙∙∙H-C contacts contributing >30% of total surface ).

Q. How does the allyl substituent influence physicochemical properties compared to other alkyl derivatives (e.g., 1-ethyl-3-methylimidazolium bromide)?

- Analysis :

- Thermal Stability : Allyl groups reduce melting points (mp ~80–100°C) due to increased conformational flexibility vs. rigid alkyl chains (mp ~120°C for ethyl/methyl derivatives) .

- Ionic Conductivity : Allyl derivatives show higher conductivity (σ ~10⁻³ S/cm) due to lower lattice energy and enhanced ion mobility .

- Spectroscopic Shifts : Allyl C=C stretching (~1650 cm⁻¹ in FTIR) and deshielded ¹H NMR peaks distinguish it from saturated analogs .

Q. What role does this compound play in organometallic catalysis?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.